![molecular formula C18H27FN2O3 B3027443 tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate CAS No. 1286274-91-6](/img/structure/B3027443.png)
tert-Butyl 1-(5-fluoro-2-methoxybenzyl)piperidin-4-ylcarbamate
Overview
Description
Scientific Research Applications
Antibacterial Agents
The compound’s arylurea derivative, specifically compound 44 , exhibits high antimicrobial activity. It demonstrates selectivity over mammalian cells (such as lung MCR-5 and skin BJ fibroblast cell lines) and lacks hemolytic properties toward horse erythrocytes. Researchers propose exploring this compound further for the development of novel antibacterial agents .
Safety and Hazards
In terms of safety and hazards, it’s important to handle this compound with care. If inhaled, one should remove the person to fresh air and keep them comfortable for breathing. If it comes into contact with skin or eyes, rinse cautiously with water. If swallowed, rinse mouth and seek medical attention if you feel unwell . It’s also advised to keep away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
Similar compounds have been known to target bacterial cytoplasmic membranes .
Mode of Action
It is suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane . This could potentially lead to a dissipation of the bacterial membrane potential, disrupting normal cellular functions .
Biochemical Pathways
The disruption of the bacterial membrane potential suggests that it may interfere with essential cellular processes such as energy production and nutrient transport .
Result of Action
It is suggested that the compound may exhibit strong bactericidal properties against susceptible and drug-resistant gram-positive bacteria .
properties
IUPAC Name |
tert-butyl N-[1-[(5-fluoro-2-methoxyphenyl)methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)20-15-7-9-21(10-8-15)12-13-11-14(19)5-6-16(13)23-4/h5-6,11,15H,7-10,12H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAADXCOOUKLUQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=C(C=CC(=C2)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117077 | |
Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1286274-91-6 | |
Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[1-[(5-fluoro-2-methoxyphenyl)methyl]-4-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501117077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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